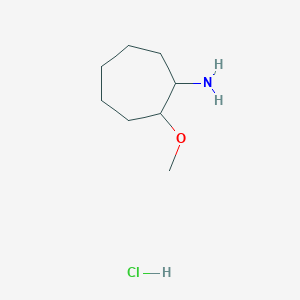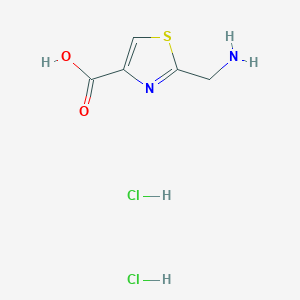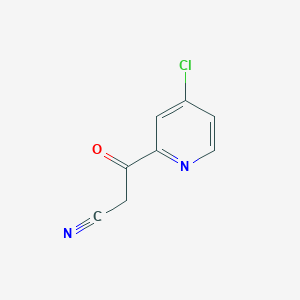![molecular formula C14H13N3S B1379215 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803572-30-6](/img/structure/B1379215.png)
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a benzylsulfanyl and a methyl group attached
Mechanism of Action
Target of Action
The primary target of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is c-Met tyrosine kinase . This enzyme plays a key role in the oncogenic process, making its inhibition an attractive target for human cancer treatment .
Mode of Action
The compound interacts with its target, c-Met tyrosine kinase, by inhibiting its activity . This inhibition results in the disruption of several signaling pathways involved in cell growth, differentiation, migration, apoptosis, induction of cell polarity, scattering, angiogenesis, and invasion .
Biochemical Pathways
The affected pathways are those regulated by c-Met tyrosine kinase. When this enzyme is inhibited, it disrupts the c-Met/HGF signaling pathways, which are involved in a wide range of cellular processes, including cell growth, differentiation, and migration .
Pharmacokinetics
In silico adme studies were performed for similar compounds to predict their physicochemical and pharmacokinetic characteristics .
Result of Action
The inhibition of c-Met tyrosine kinase by this compound leads to the disruption of several cellular processes, including cell growth, differentiation, and migration . This disruption can lead to the inhibition of cancer cell proliferation, making this compound a potential anti-cancer agent .
Preparation Methods
The synthesis of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the pyrazolo[3,4-b]pyridine scaffold .
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of catalysts, solvents, and specific reaction conditions that favor the desired product formation.
Chemical Reactions Analysis
5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings, potentially altering its electronic properties.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study enzyme interactions and inhibition, providing insights into biochemical pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. For example:
5-(Methylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
5-(Phenylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Features a phenylsulfanyl group, which may alter its chemical and biological properties.
The uniqueness of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine lies in its specific substituent groups, which can influence its reactivity, binding properties, and overall biological activity .
Properties
IUPAC Name |
5-benzylsulfanyl-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-14-12(8-16-17)7-13(9-15-14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQPKNWMJJWZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)SCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184324 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-30-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)


![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)

